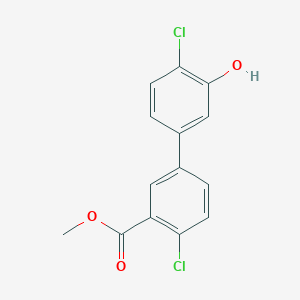
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (2C5MCPC95) is an aromatic chlorinated phenol compound with a wide range of applications in the field of scientific research. It is a colorless solid with a melting point of 100-102 °C, a boiling point of 251-253 °C, and a density of 1.4 g/cm3. 2C5MCPC95 is soluble in organic solvents such as acetone, ethanol, ethyl acetate, and methanol, and is used as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is an aromatic chlorinated phenol compound, which means it has a structure that is composed of a benzene ring with a chlorine atom attached. This structure gives 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% a range of properties, including the ability to act as an intermediate in the synthesis of other organic compounds. It can also act as an electron acceptor, allowing it to form strong bonds with other molecules.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not considered to be toxic, and it has not been reported to have any adverse effects on human health. However, it is important to note that it is an organic compound, and as such it has the potential to interact with other molecules in the body. Therefore, it is important to use caution when handling and using 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is its wide range of applications in the field of scientific research. It is a versatile compound that can be used in a variety of synthetic reactions, and it is also relatively easy to synthesize. The main limitation of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is that it is an organic compound, which means it can interact with other molecules in the body. Therefore, it is important to use caution when handling and using 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%.
Orientations Futures
In the future, 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may be used in the synthesis of new materials and compounds for use in the electronics industry. Additionally, it may be used in the synthesis of pharmaceuticals and agricultural chemicals. Furthermore, it may be used in the synthesis of surfactants, dyes, and other materials for industrial applications. Finally, it may be used to synthesize polymers, resins, and other materials for use in the electronics industry.
Méthodes De Synthèse
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a two-step reaction involving the reaction of 2-chlorophenol with 5-methoxycarbonylphenylchloride in the presence of an acid catalyst, followed by the reaction of the intermediate product with 2-chloro-5-chloromethoxycarbonylphenylchloride. The reaction is carried out in a solvent such as toluene or xylene at a temperature of 80-100 °C. The reaction is completed in about 3-4 hours.
Applications De Recherche Scientifique
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. It is also used in the synthesis of surfactants, dyes, and other materials for industrial applications. Additionally, 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is used in the synthesis of polymers, resins, and other materials for use in the electronics industry.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFSZVHQYAMFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686171 |
Source


|
| Record name | Methyl 4',6-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261922-01-3 |
Source


|
| Record name | Methyl 4',6-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)






![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

